N-(pyridin-3-ylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)ethanediamide is an organic compound that features a central ethanediamide structure linked to a pyridin-3-ylmethyl group
Preparation Methods
N-(pyridin-3-ylmethyl)ethanediamide can be synthesized through the reaction of pyridin-3-ylmethylamine with diethyloxalate in a 2:1 molar ratio in a water solution . The reaction typically involves refluxing the mixture to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like water, acetonitrile, or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)ethanediamide exerts its effects involves its ability to form coordination complexes with metal ions. The pyridine nitrogen atoms act as ligands, coordinating with metal centers to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and biochemical processes.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)ethanediamide can be compared with other similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of pyridine and ethanediamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12)(H,11,13) |
InChI Key |
OZOWEWHBCBRXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.